C5‑Benzoate Ester Motif Differentiates 851094‑22‑9 from C5‑Aryl Reference COX‑2 Inhibitors (Celecoxib, SC‑236)
The target compound is distinguished from celecoxib and SC‑236 by its C5‑benzoate ester, replacing the C5‑(4‑methylphenyl) or C5‑(4‑chlorophenyl) aryl group found in the reference inhibitors [1]. In celecoxib, the C5‑aryl ring occupies a hydrophobic pocket within the COX‑2 active site and is critical for selectivity; substitution with an ester profoundly alters both the steric and electronic environment at this position [2]. In the broader 4‑arylsulfonyl pyrazole class, varying the C5‑substituent from aryl to carboxylate ester shifts the COX‑2 selectivity index (COX‑2 IC₅₀ / COX‑1 IC₅₀) by >2‑fold and modulates in vivo anti‑inflammatory ED₅₀ values by up to 3‑fold [3]. The benzoate ester additionally introduces a hydrolyzable functionality, enabling the compound to serve as a potential prodrug or a metabolic soft spot for half‑life modulation—a design strategy not accessible to the C5‑aryl reference compounds [4].
| Evidence Dimension | C5 substituent identity (aryl vs. benzoate ester) |
|---|---|
| Target Compound Data | C5‑benzoate ester (hydrolyzable, increased polarity) |
| Comparator Or Baseline | Celecoxib (C5‑(4‑methylphenyl)); SC‑236 (C5‑(4‑chlorophenyl)) |
| Quantified Difference | Ester vs. aryl: predicted increase in topological polar surface area (TPSA) and hydrogen‑bond acceptor count; class‑level COX‑2 selectivity shift >2‑fold; in vivo ED₅₀ variation up to 3‑fold (class‑level surrogate data) [3] |
| Conditions | Structural comparison; class‑level pharmacological data from 4‑arylsulfonyl pyrazole analogs |
Why This Matters
The benzoate ester provides a hydrolytically labile handle for prodrug design and metabolic tuning that is absent in C5‑aryl reference COX‑2 inhibitors, enabling distinct ADME and PK modulation strategies.
- [1] Penning, T.D. et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365. View Source
- [2] Kurumbail, R.G. et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644–648. View Source
- [3] Abdellatif, K.R.A. et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: Novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 80, 426–435. View Source
- [4] Beaumont, K. et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461–485. View Source
